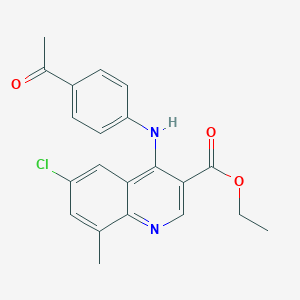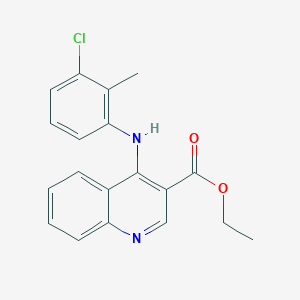![molecular formula C21H20ClN3O3S B285202 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone, commonly known as COTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. COTC is a hydrazone derivative of thiosemicarbazone and has shown promising results in various studies related to cancer treatment and diagnosis.
Mecanismo De Acción
The mechanism of action of COTC is not fully understood, but studies suggest that it works by inducing apoptosis (programmed cell death) in cancer cells. COTC has also been shown to inhibit the activity of certain enzymes that are important for cancer cell survival.
Biochemical and Physiological Effects:
COTC has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. Studies have also shown that COTC can reduce inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using COTC in lab experiments is its low toxicity in normal cells and tissues. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are several future directions for research on COTC. One direction is to further investigate its mechanism of action and identify specific targets for cancer treatment. Another direction is to explore its potential use in combination with other cancer treatments to enhance its efficacy. Additionally, research could focus on developing more targeted and effective diagnostic tools for cancer detection using COTC.
Métodos De Síntesis
COTC can be synthesized through a simple reaction between 2-chlorobenzaldehyde and 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide and 4-methyl-5-acetyl-2-thiazolylhydrazinecarboxylate to yield COTC.
Aplicaciones Científicas De Investigación
COTC has shown potential in various scientific research applications, particularly in cancer treatment and diagnosis. Studies have shown that COTC has anti-cancer properties and can inhibit the growth of cancer cells. COTC has also been used in the development of diagnostic tools for cancer detection.
Propiedades
Fórmula molecular |
C21H20ClN3O3S |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
1-[2-[(2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-20(14(2)26)29-21(24-13)25-23-11-15-8-9-18(19(10-15)27-3)28-12-16-6-4-5-7-17(16)22/h4-11H,12H2,1-3H3,(H,24,25)/b23-11- |
Clave InChI |
SOSZFTSUIHOAQS-KSEXSDGBSA-N |
SMILES isomérico |
CC1=C(SC(=N1)N/N=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
SMILES canónico |
CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)


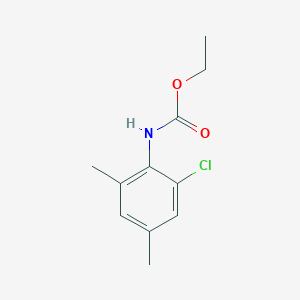

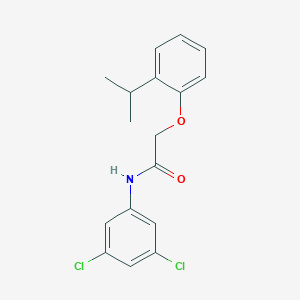

![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
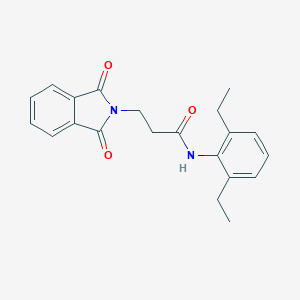
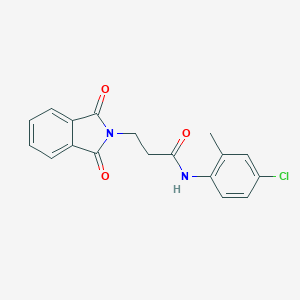
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
